molecular formula C8H2Cl2N2S2 B14328226 1,4-Dichloro-2,5-diisothiocyanatobenzene CAS No. 97954-63-7

1,4-Dichloro-2,5-diisothiocyanatobenzene

Cat. No.: B14328226
CAS No.: 97954-63-7
M. Wt: 261.2 g/mol
InChI Key: GFMQOZXTWZRTFJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2,5-diisothiocyanatobenzene is an organic compound with the molecular formula C8H2Cl2N2S2 It is a derivative of benzene, where two chlorine atoms and two isothiocyanate groups are substituted at the 1,4 and 2,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2,5-diisothiocyanatobenzene can be synthesized through a multi-step process involving the chlorination and subsequent isothiocyanation of benzene derivatives. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2,5-diisothiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the isothiocyanate groups to form corresponding sulfonyl derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the isothiocyanate groups to amines.

    Substitution: Nucleophiles like sodium methoxide can replace the chlorine atoms under basic conditions.

Major Products

    Sulfonyl Derivatives: Formed through oxidation reactions.

    Amines: Produced by the reduction of isothiocyanate groups.

    Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2,5-diisothiocyanatobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. The isothiocyanate groups can react with nucleophiles, forming covalent bonds with biological molecules such as proteins and nucleic acids. This reactivity is exploited in various applications, including the labeling of antibodies for imaging and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2,5-diisothiocyanatobenzene is unique due to the combination of chlorine and isothiocyanate groups, which impart distinct chemical reactivity and versatility in various applications. Its ability to undergo both electrophilic and nucleophilic reactions makes it a valuable compound in synthetic chemistry and material science.

Properties

CAS No.

97954-63-7

Molecular Formula

C8H2Cl2N2S2

Molecular Weight

261.2 g/mol

IUPAC Name

1,4-dichloro-2,5-diisothiocyanatobenzene

InChI

InChI=1S/C8H2Cl2N2S2/c9-5-1-7(11-3-13)6(10)2-8(5)12-4-14/h1-2H

InChI Key

GFMQOZXTWZRTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N=C=S)Cl)N=C=S

Origin of Product

United States

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